molecular formula C7H4ClN3 B597306 7-Chloropyrido[2,3-b]pyrazine CAS No. 116081-22-2

7-Chloropyrido[2,3-b]pyrazine

Cat. No.: B597306
CAS No.: 116081-22-2
M. Wt: 165.58
InChI Key: QWUQOCVKIUJEEA-UHFFFAOYSA-N
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Description

7-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H4ClN3. This compound features a pyridine ring fused to a pyrazine ring, with a chlorine atom attached at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Future Directions

Pyrrolopyrazine derivatives, including 7-Chloropyrido[2,3-b]pyrazine, have shown a wide range of biological activities and are considered attractive scaffolds for drug discovery research . They have potential applications in nonlinear optical (NLO) technological applications and electrochemical sensing of DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Properties

IUPAC Name

7-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQOCVKIUJEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717217
Record name 7-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116081-22-2
Record name 7-Chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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